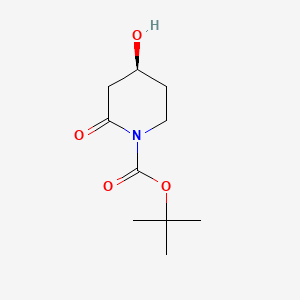

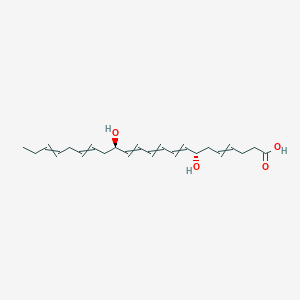

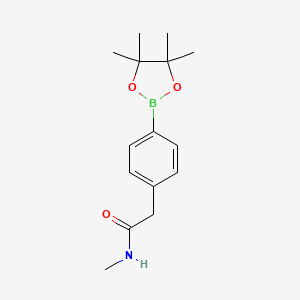

![molecular formula C15H28N2O2 B595188 tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1256643-27-2](/img/structure/B595188.png)

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” is a specialty chemical . It has the molecular formula C15H28N2O2 and a molecular weight of 268.39 . It is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation as well as chemical conjugates .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” is an oil at room temperature . It has a molecular weight of 268.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Targeted Protein Degradation

This compound is utilized as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that recruit an E3 ubiquitin ligase to tag specific disease-causing proteins for degradation by the proteasome. The rigidity and spatial configuration provided by tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate are crucial for the proper orientation of the ligase and the target protein, enhancing the efficacy of the PROTAC molecules .

Chemical Synthesis

In chemical synthesis, this compound serves as a versatile intermediate. Its unique diazaspiro structure can be functionalized to create a variety of complex molecules. This is particularly valuable in the synthesis of biologically active compounds where the diazaspiro moiety can impart significant conformational stability to the resulting molecules .

Material Science

The diazaspiro framework of tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is being explored for its potential applications in material science. Its robust structure can be incorporated into polymers to enhance their thermal stability and mechanical properties. This could lead to the development of new materials with specialized applications in high-stress environments .

Analytical Chemistry

In analytical chemistry, the compound’s distinct chemical signature makes it a candidate for use as a standard or reference material in mass spectrometry and NMR spectroscopy. It can help in the accurate identification and quantification of complex mixtures, aiding in the analysis of pharmaceuticals and other chemical products .

Drug Discovery

The tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate structure is being investigated for its potential role in drug discovery. Its diazaspiro core can mimic certain biological motifs, making it a valuable scaffold for the development of new drugs with enhanced selectivity and potency .

Chemical Conjugates

This compound is also used in the creation of chemical conjugates. It can be linked to other molecules, including drugs or imaging agents, to modify their distribution and efficacy in biological systems. This application is particularly relevant in the design of targeted drug delivery systems .

Custom Synthesis and Impurity Profiling

Due to its unique structure, tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is also used in custom synthesis and impurity profiling. It can serve as a reference compound for the identification of impurities in drug substances, which is critical for ensuring the safety and efficacy of pharmaceutical products .

Life Sciences Research

Lastly, in life sciences research, this compound’s framework is being studied for its interaction with biological macromolecules. Understanding these interactions can provide insights into the fundamental processes of life and lead to the discovery of new therapeutic targets .

Safety And Hazards

The safety information available indicates that “tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” has the following hazard statements: H302, H315, H319 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation . The recommended precautionary statements include: P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .

Propiedades

IUPAC Name |

tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLHMSGEDWSROH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

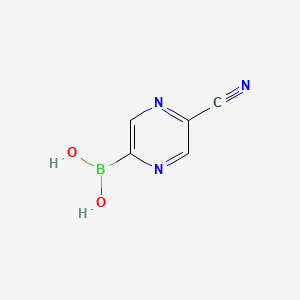

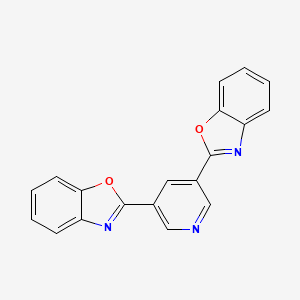

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)